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1,1-Dimethyl-2-oxa-8-
Compound Name: )
azaspiro[4.5]decane

Cat. No.: B1341857

For Researchers, Scientists, and Drug Development Professionals

The sigma-1 receptor (S1R), a unique ligand-operated chaperone protein primarily located at
the mitochondria-associated membrane of the endoplasmic reticulum, has emerged as a
promising therapeutic target for a range of neurological and psychiatric disorders.[1] Azaspiro
compounds, characterized by a spirocyclic ring system containing at least one nitrogen atom,
represent a versatile class of molecules that have demonstrated significant potential as S1R
ligands. This guide provides a comparative overview of the S1R affinity of various azaspiro
derivatives, supported by experimental data from recent studies.

Quantitative Comparison of Sigma-1 Receptor
Affinity

The binding affinity of a compound for a receptor is a critical parameter in drug discovery,
typically quantified by the inhibition constant (Ki). A lower Ki value indicates a higher binding
affinity. The following table summarizes the S1R binding affinities for several classes of
azaspiro compounds, highlighting the impact of different structural scaffolds on receptor
interaction.
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Ki (nM) for Sigma-1

Compound Class Specific Derivative Reference
Receptor
2,7-
) ) Compound 4b 2.7 [1]
Diazaspiro[3.5]nonane
Compound 4c 3.5 [1]
Compound 5b 13 [1]
Compound 8f 10 [1]
1-Oxa-4,9-

) ) Dual MOR agonist
diazaspiro[5.5lJundeca Compound 15au ] [2]
and o1R antagonist

ne
8-(4-(2-
Fluoroethoxy)benzyl)-
8-Azaspiro[4.5]decane  1,4-dioxa-8- 5.4 [3]
azaspiro[4.5]decane
(5a)
2,6-
Diazaspiro[3.4]octan- Compound 32 Potent 01R antagonist  [4]
7-one

Note: Specific Ki values for all compounds were not consistently available across all
publications in a comparable format. Some studies focus on the functional outcomes (e.qg.,
antagonism) rather than providing precise Ki values in the primary text. For compound 15au,
the focus is on its dual activity profile. For compound 32, its potency as an antagonist is
highlighted.

Experimental Protocols: Determining Sigma-1
Receptor Affinity

The affinity of the presented azaspiro compounds for the sigma-1 receptor was primarily
determined using radioligand binding assays. This standard and robust technique allows for the
quantification of the interaction between a ligand and its receptor.
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Radioligand Binding Assay Protocol

A typical protocol for determining S1R binding affinity involves the following steps:

o Membrane Preparation: Membranes are prepared from tissues or cells that have a high
expression of sigma-1 receptors. Guinea pig brain is a commonly used tissue source due to
its high density of S1R.[5] Alternatively, cell lines overexpressing the human S1R can be
utilized.[6]

 Incubation: The prepared membranes are incubated with a specific radioligand for the sigma-
1 receptor, such as --INVALID-LINK---pentazocine.[6] This incubation also includes varying
concentrations of the unlabeled test compound (the azaspiro derivative).

e Separation and Measurement: After reaching equilibrium, the bound and unbound
radioligand are separated, typically through rapid filtration. The amount of radioactivity bound
to the membranes is then quantified using liquid scintillation counting.[5]

» Data Analysis: Non-specific binding is determined in the presence of a high concentration of
a known, potent S1R ligand (e.g., haloperidol) to saturate the receptors.[5] The specific
binding is calculated by subtracting the non-specific binding from the total binding. The
concentration of the test compound that inhibits 50% of the specific binding of the radioligand
(ICs0) is determined. The Ki value is then calculated from the ICso value using the Cheng-
Prusoff equation.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of a competitive radioligand binding
assay used to determine the sigma-1 receptor affinity of test compounds.
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Caption: Workflow of a competitive radioligand binding assay.

Signaling and Functional Implications

The sigma-1 receptor is a chaperone protein that can translocate within the cell and interact
with various ion channels and G-protein-coupled receptors upon activation.[1] S1R ligands are
classified as either agonists or antagonists. Agonists have been associated with cytoprotective
effects, while antagonists have shown promise for their analgesic properties by potentiating
opioid-mediated analgesia.[1] For instance, certain 2,7-diazaspiro[3.5]nonane derivatives have
been identified as S1R agonists (e.g., compound 4b), while others in the same series act as
antagonists (e.g., compound 5b).[1] This highlights how subtle structural modifications to the
azaspiro core can significantly alter the functional activity of the compound at the sigma-1
receptor.

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b1341857?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC10197133/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10197133/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10197133/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1341857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

S1R Ligand
(e.g., Azaspiro Compound)

Activation

Endoplasmif Reticulum

y

S1R-BiP Complex

Dissociation

Interaction

lon Channels GPCRs

Modulation of
Cellular Signaling

Click to download full resolution via product page

Caption: Simplified overview of Sigma-1 Receptor activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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